Bienvenue dans la boutique en ligne BenchChem!

Uridine, 5,6-dihydro-6-oxo-

OMP decarboxylase transition-state analogue Ki comparison

6-Hydroxyuridine (5,6-dihydro-6-oxouridine, CAS 19556-63-9) is a modified pyrimidine ribonucleoside in which the uracil C5–C6 double bond is reduced and a carbonyl oxygen is introduced at C6, yielding the barbituric acid tautomer. It serves as a metabolic precursor to 6-hydroxyuridine 5′-monophosphate (BMP), a transition-state analogue inhibitor of orotidine 5′-monophosphate decarboxylase (ODCase).

Molecular Formula C9H12N2O7
Molecular Weight 260.2 g/mol
CAS No. 19556-63-9
Cat. No. B096227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5,6-dihydro-6-oxo-
CAS19556-63-9
Synonyms6-HYDROXYURIDINE)
Molecular FormulaC9H12N2O7
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1
InChIKeyORKMJGCPXNATJL-YXZULKJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyuridine (CAS 19556-63-9): A Barbituric Acid Ribonucleoside with Differentiated OMP Decarboxylase Inhibitor Precursor Activity


6-Hydroxyuridine (5,6-dihydro-6-oxouridine, CAS 19556-63-9) is a modified pyrimidine ribonucleoside in which the uracil C5–C6 double bond is reduced and a carbonyl oxygen is introduced at C6, yielding the barbituric acid tautomer . It serves as a metabolic precursor to 6-hydroxyuridine 5′-monophosphate (BMP), a transition-state analogue inhibitor of orotidine 5′-monophosphate decarboxylase (ODCase) [1]. Unlike canonical uridine, 6-hydroxyuridine possesses a fully saturated pyrimidine ring with three carbonyl groups, which alters its hydrogen-bonding pattern, electronic structure, and enzymatic recognition [2].

Why Uridine, 6-Azauridine, or 5,6-Dihydrouridine Cannot Substitute for 6-Hydroxyuridine in ODCase-Targeted Applications


Generic substitution among uridine analogs fails because the 6-oxo-5,6-dihydro modification confers a unique combination of metabolic activation, enzyme inhibition potency, and glycosidic bond stability. Uridine lacks ODCase inhibitory activity; 6-azauridine requires intracellular 5′-phosphorylation to inhibit ODCase but possesses a lower affinity for the enzyme (Ki ≈ 36 pM for its monophosphate vs. ≈ 8 pM for 6-hydroxyuridine 5′-monophosphate) [1]. 5,6-Dihydrouridine lacks the C6 carbonyl and thus cannot mimic the transition-state oxyanion recognized by ODCase [2]. The quantitative evidence below establishes that these structural differences translate into measurable performance gaps that directly affect experimental design and procurement decisions.

Quantitative Differentiation Evidence for 6-Hydroxyuridine (CAS 19556-63-9) Relative to Closest Analogs


OMP Decarboxylase Inhibition: 6-Hydroxyuridine 5′-Monophosphate (BMP) Exhibits 4.5-Fold Tighter Binding than 6-Azauridine 5′-Monophosphate

The 5′-monophosphate derivative of 6-hydroxyuridine (BMP) is a transition-state analogue inhibitor of yeast orotidine 5′-monophosphate decarboxylase (ODCase). Its inhibition constant (Ki) is 8 × 10⁻⁶ μM (8 pM) for the wild-type enzyme, determined by steady-state kinetic analysis [1]. In contrast, 6-azauridine 5′-monophosphate, the active metabolite of the clinically studied ODCase inhibitor 6-azauridine, exhibits a Ki of 3.6 × 10⁻⁵ μM (36 pM) under the same conditions [1]. This represents a 4.5-fold difference in binding affinity, favoring BMP. The nucleoside 6-hydroxyuridine serves as a metabolic precursor that is intracellularly converted to BMP, and the patent literature explicitly identifies 6-hydroxyuridine as the most preferred ODCase inhibitor precursor due to its high Ki value [2].

OMP decarboxylase transition-state analogue Ki comparison

BMP Binds ODCase via Four Specific Hydrogen Bonds with Active-Site Residues Tyr-217 and Arg-235, Lost Upon Mutation

The co-crystal structure of yeast ODCase complexed with 6-hydroxyuridine 5′-monophosphate (BMP) reveals four hydrogen bonds between the inhibitor's phosphate group and active-site residues Tyr-217 and Arg-235 [1]. Mutation of Tyr-217 to alanine reduces kcat/Km by 3,000-fold, and mutation of Arg-235 to alanine reduces kcat/Km by 7,300-fold; the double mutant loses >10⁷-fold activity [1]. These contacts are not formed by 6-azauridine 5′-monophosphate in the same configuration, as its triazine ring alters the positioning of the phosphate group within the active site [2].

enzyme-inhibitor co-crystal structure hydrogen bonding mutagenesis

Acid-Catalyzed N-Glycosidic Hydrolysis: 6-Hydroxy-5,6-dihydrouridine is a Kinetically Competent Intermediate with Characteristic Isotope Effects

In acidic solution, uridine is rapidly hydrated at the 5,6-double bond to form 6-hydroxy-5,6-dihydrouridine (Urd-H₂O), which then undergoes direct N-glycosidic hydrolysis [1]. Kinetic analysis with [1′-²H]uridine yields a primary α-deuterium isotope effect kH/kD = 1.11 at 25 °C, while [6-³H]uridine yields an inverse secondary isotope effect kT/kH = 1.15 [1]. Crucially, the C6 tritium isotope effect of 1.15 indicates sp² → sp³ rehybridization at C6 during the rate-determining step, a transformation unique to the 6-hydroxy-5,6-dihydro intermediate and absent in the hydrolysis of canonical uridine or 5,6-dihydrouridine lacking the 6-hydroxyl [1]. This establishes Urd-H₂O as the sole kinetically competent intermediate for acid-catalyzed uridine deglycosylation.

N-glycosidic hydrolysis kinetic isotope effect mechanistic probe

Barbituric Acid Riboside Demonstrates Superior Glycosidic Bond Stability and Spontaneous Formation Relevant to Prebiotic RNA Models

Density functional theory (DFT) calculations show that barbituric acid ribonucleosides (i.e., 6-hydroxyuridine) possess large calculated deglycosylation barriers, indicating C–C glycosidic bond stability that exceeds typical N–C glycosidic linkages found in canonical pyrimidine nucleosides [1]. Furthermore, barbituric acid spontaneously forms glycosidic bonds with ribose under plausible prebiotic conditions, a property not shared by canonical nucleobases uracil, cytosine, adenine, or guanine, which fail to yield substantial ribonucleoside products under identical conditions [1]. The β-anomer of the barbituric acid riboside adopts an anti-conformation compatible with Watson-Crick-like hydrogen bonding, enabling its incorporation into informational preRNA polymers [1].

prebiotic chemistry glycosidic bond stability DFT calculations

Calculated Physicochemical Properties Differentiate 6-Hydroxyuridine from Uridine and 5,6-Dihydrouridine

6-Hydroxyuridine has a predicted density of 1.746 ± 0.06 g/cm³ and a predicted acid dissociation constant (pKa) of 4.36 ± 0.40 . This pKa is significantly lower than that of uridine (pKa ≈ 9.2 for the N3 proton) and reflects the influence of the additional C6 carbonyl, which enhances enolate anion resonance stabilization across the barbituric acid ring system [1]. The topological polar surface area (TPSA) of 136 Ų and the presence of seven hydrogen-bond acceptors (vs. six in uridine) further distinguish its solubility and chromatographic behavior .

physicochemical properties pKa prediction density

6-Hydroxyuridine is Preferred Over 6-Azauridine and Uridine in Cancer Screening Protocols Based on ODCase Inhibition

U.S. Patent 6,130,035 describes a method for cancer screening that exploits the accumulation of orotate and orotidine upon ODCase inhibition. Among five listed ODCase inhibitor precursors—6-hydroxyuridine, 6-azauridine, uridine, allopurinol, and oxipurinol—6-hydroxyuridine is explicitly identified as most preferred [1]. The stated rationale is its high Ki value, which ensures sufficient ODCase inhibition to elevate urinary orotate/orotidine to diagnostically measurable levels [1]. The patent discloses a dosing range of 0.1–15 mg/kg per day for the inhibitor precursor, with 0.5–10 mg/kg per day being more preferred [1].

cancer screening ODCase inhibitor precursor orotic aciduria

High-Impact Application Scenarios for 6-Hydroxyuridine (CAS 19556-63-9) Based on Quantitative Differentiation Evidence


ODCase Inhibition Assays and Transition-State Analogue Studies

When designing ODCase inhibition assays, 6-hydroxyuridine offers a 4.5-fold tighter-binding monophosphate metabolite (BMP, Ki = 8 pM) compared to 6-azauridine 5′-monophosphate (Ki = 36 pM) [1]. This makes it the nucleoside precursor of choice for generating the highest-affinity ODCase inhibitor in situ. The co-crystal structure (PDB: 1DQX) provides a validated binding mode for structure-based inhibitor optimization [2].

Cancer Screening Protocol Development Based on Pyrimidine Pathway Disruption

Investigators developing OMP accumulation-based cancer diagnostics should select 6-hydroxyuridine over 6-azauridine, uridine, allopurinol, or oxipurinol, as it is explicitly identified as the most preferred ODCase inhibitor precursor in U.S. Patent 6,130,035, with a disclosed dosing range of 0.1–15 mg/kg per day [3].

Mechanistic Studies of N-Glycosidic Bond Hydrolysis in Nucleosides

For kinetic isotope effect studies of N-glycosidic cleavage, 6-hydroxy-5,6-dihydrouridine is the only validated kinetically competent intermediate. The characteristic inverse secondary isotope effect (kT/kH = 1.15 at C6) uniquely diagnoses the sp²→sp³ rehybridization step [4]. 5,6-Dihydrouridine lacking the 6-hydroxyl cannot reproduce this mechanistic signature.

Prebiotic Chemistry and Synthetic Biology Utilizing Non-Canonical Nucleosides

In origins-of-life research requiring nucleosides that spontaneously glycosylate with ribose and resist hydrolytic deglycosylation, barbituric acid riboside (6-hydroxyuridine) is uniquely suited. Unlike canonical nucleobases, it spontaneously forms glycosidic bonds under prebiotic conditions and possesses a stable C–C glycosidic linkage with a large DFT-calculated deglycosylation barrier [5].

Quote Request

Request a Quote for Uridine, 5,6-dihydro-6-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.